molecular formula C9H12Cl4O3 B14410681 Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate CAS No. 80944-98-5

Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate

Cat. No.: B14410681
CAS No.: 80944-98-5
M. Wt: 310.0 g/mol
InChI Key: VPFHSBSICUITTM-UHFFFAOYSA-N
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Description

Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a butyl ester group and a tetrachlorinated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for chlorination and esterification can enhance efficiency and safety, particularly when handling reactive chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated oxolane derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3,4,5-tetracarboxylate, while reduction could produce butyl oxolane-2-carboxylate.

Scientific Research Applications

Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in pharmaceutical synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring chlorinated intermediates.

Mechanism of Action

The mechanism by which Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The chlorinated oxolane ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Butyl oxolane-2-carboxylate: Lacks the chlorination, making it less reactive in certain chemical reactions.

    Tert-butyl oxolane-2-carboxylate: Similar structure but with a tert-butyl group instead of a butyl group, affecting its steric properties and reactivity.

    Butyl 2,3,4,5-tetrachlorofuran-2-carboxylate: Similar chlorination pattern but with a furan ring instead of an oxolane ring.

Uniqueness

Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is unique due to its specific chlorination pattern and the presence of the butyl ester group. This combination of features makes it particularly useful in reactions requiring selective chlorination and ester functionality.

Properties

CAS No.

80944-98-5

Molecular Formula

C9H12Cl4O3

Molecular Weight

310.0 g/mol

IUPAC Name

butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate

InChI

InChI=1S/C9H12Cl4O3/c1-2-3-4-15-8(14)9(13)6(11)5(10)7(12)16-9/h5-7H,2-4H2,1H3

InChI Key

VPFHSBSICUITTM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl

Origin of Product

United States

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